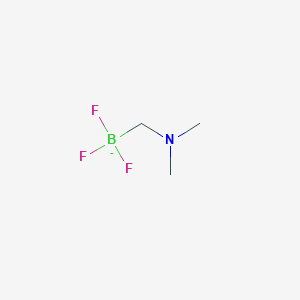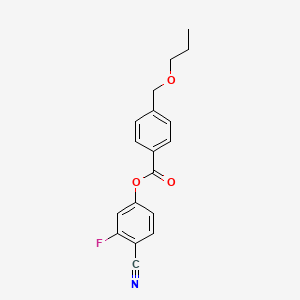
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro-: is a fluorinated derivative of benzoic acid This compound is characterized by the presence of four fluorine atoms and an aminocarbonyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Fluorination of Benzoic Acid Derivatives: One common method involves the selective fluorination of benzoic acid derivatives.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The process typically includes:
Catalytic Fluorination: Using catalysts such as cobalt or manganese acetates to achieve high selectivity and yield.
High-Pressure Reactions: Conducting reactions under high pressure to enhance the incorporation of fluorine atoms and the aminocarbonyl group.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid derivatives.
科学研究应用
Chemistry:
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Properties: The compound exhibits antimicrobial properties and is being researched for use in developing new antibiotics.
Industry:
作用机制
The mechanism of action of Benzoic acid, 2-(aminocarbonyl)-3,4,5,6-tetrafluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets . This leads to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
相似化合物的比较
Benzoic Acid: The parent compound without fluorine atoms or the aminocarbonyl group.
Para-Aminobenzoic Acid (PABA): Similar structure but with an amino group in the para position instead of the aminocarbonyl group.
Uniqueness:
Fluorination: The presence of four fluorine atoms significantly alters the compound’s reactivity and stability compared to non-fluorinated analogs.
Aminocarbonyl Group: This functional group provides additional sites for chemical modification and interaction with biological targets.
Comparison:
属性
CAS 编号 |
133492-64-5 |
|---|---|
分子式 |
C8H3F4NO3 |
分子量 |
237.11 g/mol |
IUPAC 名称 |
2-carbamoyl-3,4,5,6-tetrafluorobenzoic acid |
InChI |
InChI=1S/C8H3F4NO3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H2,13,14)(H,15,16) |
InChI 键 |
IFSHMCBXCKPELF-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

